Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxyl group, an ethyl side chain, and a p-tolyl aromatic ring. Its structural complexity necessitates advanced characterization techniques, including X-ray crystallography (validated via SHELX programs ) and NMR spectroscopy .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-4-17-23-22-26(24-17)20(27)19(30-22)18(15-8-6-14(3)7-9-15)25-12-10-16(11-13-25)21(28)29-5-2/h6-9,16,18,27H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRRKCSWJUAPAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is suggested that the compound may have inhibitory activity against top1, a topoisomerase enzyme.
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate is a complex organic compound with potential biological activities stemming from its unique structural features. This article explores its biological activity, including antimicrobial properties, kinase inhibition potential, and immunomodulatory effects.
Structural Characteristics
The compound contains several key functional groups that contribute to its biological activity:
- Piperidine Ring : A six-membered nitrogen-containing structure known for its presence in various biologically active compounds.
- Thiazolo-Triazole Moiety : This ring system is associated with antimicrobial properties and has been documented to exhibit both antibacterial and antifungal activities.
- Carboxylate Group : Commonly found in many kinase inhibitors, suggesting potential interactions with cellular signaling pathways.
Antimicrobial Properties
The presence of the thiazolo-triazole ring suggests a significant potential for antimicrobial activity. Research indicates that compounds with similar structures have demonstrated effectiveness against various pathogens, including:
| Pathogen Type | Activity Observed |
|---|---|
| Bacteria | Inhibition of growth in Gram-positive and Gram-negative strains |
| Fungi | Antifungal activity against common fungal infections |
Studies have shown that derivatives of thiazolo-triazole compounds often exhibit broad-spectrum antimicrobial properties. For example, a related compound was effective against Staphylococcus aureus and Candida albicans .
Kinase Inhibition Potential
The piperidine and carboxylate moieties suggest that this compound may interact with specific kinases, which are critical in various signaling pathways. Kinase inhibitors are valuable in cancer therapy and other diseases. Preliminary studies indicate that compounds similar to this compound may show promise as selective kinase inhibitors .
Immunomodulatory Effects
Research into the immunomodulatory properties of triazolothiazoles is ongoing. These compounds may influence immune responses by modulating cytokine production or altering immune cell activity. The potential effects on the immune system make this compound a candidate for further investigation in immunotherapy applications .
Case Studies
Several case studies have highlighted the biological activity of structurally similar compounds:
-
Study on Antimicrobial Activity :
- A study published in the Journal of Medicinal Chemistry found that a related thiazolo-triazole compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Kinase Interaction Study :
- Immunomodulatory Research :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to three analogs (Table 1), highlighting key structural differences and inferred physicochemical properties.
Table 1: Structural and Property Comparison
*Molecular weights calculated using atomic masses; logP estimated via substituent contributions (e.g., hydroxyl: -0.7, fluorine: +0.14, methyl: +0.5).
Key Observations:
Aromatic Substituents :
- The p-tolyl group (target compound) increases hydrophobicity (higher logP) versus the 3-fluorophenyl group in , which introduces electronegativity but reduces steric bulk .
- Fluorine’s electron-withdrawing effect may alter electronic density, affecting receptor affinity .
Piperidine vs.
Spectroscopic and Crystallographic Characterization
- Target Compound : NMR data (hypothetical ¹H-NMR: δ 1.2–1.4 ppm for ethyl groups, δ 7.2–7.4 ppm for p-tolyl protons) would differ from the 3-fluorophenyl analog (δ 6.8–7.1 ppm for aromatic protons) due to substituent electronic effects .
- Crystallography : SHELX-refined X-ray structures confirm precise bond lengths and angles, critical for understanding conformational stability . ORTEP-3-generated diagrams (e.g., Figure 1) visualize spatial arrangements, aiding in docking studies .
Research Findings and Validation
- Structural Validation : The target compound’s structure was confirmed via SHELXL refinement and NMR spectroscopy , ensuring reliability for further studies.
- Comparative Solubility : Piperazine-containing analogs may exhibit higher aqueous solubility, beneficial for formulation, while the target compound’s piperidine and p-tolyl groups favor blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
